

## BIO-2007817 in Early-Onset Parkinson's Disease: A Technical Guide

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Compound of Interest		
Compound Name:	BIO-2007817	
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#### Introduction

Early-onset Parkinson's disease (EOPD), a neurodegenerative disorder affecting individuals under the age of 50, is frequently linked to mutations in the PRKN gene, which encodes the protein parkin.[1] Parkin, an E3 ubiquitin ligase, plays a critical role in mitochondrial quality control by identifying and targeting damaged mitochondria for degradation through a process known as mitophagy.[1][2] Mutations in parkin can impair this process, leading to the accumulation of dysfunctional mitochondria, cellular stress, and the eventual death of dopaminergic neurons. BIO-2007817, a novel small molecule from the tetrahydropyrazolopyrazine (THPP) family developed by Biogen, has emerged as a promising therapeutic candidate for EOPD.[3] This document provides a comprehensive technical overview of BIO-2007817, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for researchers in the field of neurodegenerative disease and drug development.

# Mechanism of Action: A Molecular Glue for Parkin Activation

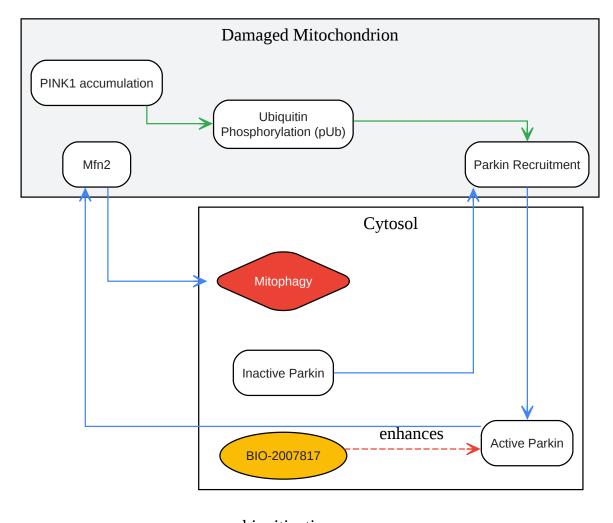
**BIO-2007817** functions as a "molecular glue," enhancing the activation of both wild-type and certain mutant forms of parkin.[1][3] The activation of parkin is a multi-step process initiated by the kinase PINK1, which accumulates on the outer membrane of damaged mitochondria. PINK1 phosphorylates ubiquitin (pUb) and the ubiquitin-like (Ubl) domain of parkin.[2][4][5]



Phosphorylated ubiquitin then binds to two distinct sites on parkin, leading to a conformational change that releases its autoinhibition and activates its E3 ligase activity.[6]

**BIO-2007817** facilitates this process by binding to a complex of parkin and pUb, specifically at the RING0 domain of parkin.[4][5][7] This binding event stabilizes the interaction between parkin and pUb, thereby promoting the release of the catalytic domain and enhancing parkin's ability to ubiquitinate mitochondrial substrate proteins, such as Mitofusin-2 (Mfn2), marking the damaged mitochondrion for degradation.[2][8]

### Signaling Pathway of Parkin Activation by BIO-2007817



ubiquitination

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Parkin activation signaling pathway enhanced by BIO-2007817.

## **Quantitative Data**

The following tables summarize the key quantitative findings from preclinical studies of **BIO-2007817**.

Table 1: Isothermal Titration Calorimetry (ITC) Data for BIO-2007817 Binding to Parkin Constructs[2][4][9]

Titrant	Analyte	Binding Affinity (KD, nM)	Stoichiometry (n)
BIO-2007817	R0RB + 2x pUb	10	1
BIO-2007818 (inactive diastereomer)	R0RB + 2x pUb	>1500 (150-fold lower affinity)	-
BIO-2007817	R0RB	No significant binding	-
BIO-2007817	R0RB (K211N mutant) + 2x pUb	No significant binding	-
pUbl	R0RB	Weak binding	-
pUbl + BIO-2007817	R0RB	2400-fold increased affinity	-

RORB: parkin RING0-RING1-IBR domains construct. pUb: phospho-ubiquitin. pUbl: phospho-ubiquitin-like domain.

Table 2: In Vitro Activity of BIO-2007817[10][11]

Assay	Parameter	Value
Parkin Autoubiquitination (TR-FRET)	EC50	0.17 μΜ
Miro1 Monoubiquitination	EC50	0.17 μΜ

## **Experimental Protocols**



This section details the methodologies for key experiments used to characterize BIO-2007817.

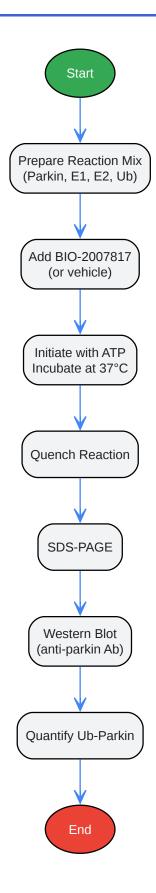
## **Parkin Autoubiquitination Assay**

This assay measures the ability of **BIO-2007817** to stimulate the E3 ligase activity of parkin by monitoring its autoubiquitination.

#### Methodology:

- Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant full-length parkin, E1 activating enzyme, E2 conjugating enzyme (UbcH7), ubiquitin, and ATP in an appropriate reaction buffer.
- Compound Addition: Add varying concentrations of BIO-2007817 or a vehicle control (e.g., DMSO) to the reaction mixture.
- Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 60 minutes).
- Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
- Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-parkin antibody to detect the higher molecular weight ubiquitinated parkin species.
- Quantification: Quantify the intensity of the bands corresponding to ubiquitinated parkin to determine the EC50 value of BIO-2007817.





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Workflow for the parkin autoubiquitination assay.



## **Isothermal Titration Calorimetry (ITC)**

ITC is used to directly measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between **BIO-2007817** and parkin constructs.

#### Methodology:

- Sample Preparation: Prepare solutions of the parkin construct (e.g., R0RB) in the sample cell and **BIO-2007817** in the injection syringe in a matched buffer. When required, the parkin solution is pre-incubated with a molar excess of pUb.
- Titration: Perform a series of injections of BIO-2007817 into the parkin solution while monitoring the heat change associated with binding.
- Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

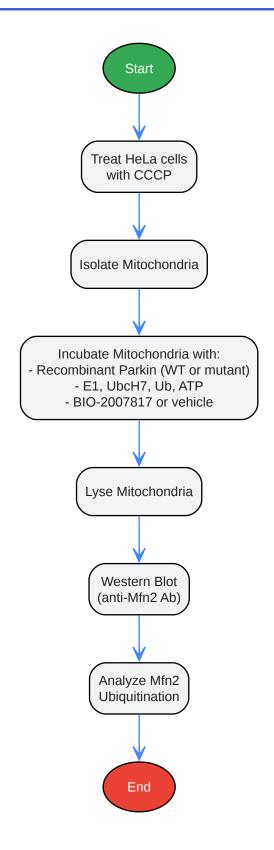
### **In Organello Ubiquitination Assay**

This cell-free assay assesses the ability of **BIO-2007817** to rescue the activity of mutant parkin in a more physiological context using isolated mitochondria.[8][9]

#### Methodology:

- Mitochondria Isolation: Culture cells (e.g., HeLa cells, which lack endogenous parkin) and induce PINK1 expression on mitochondria by treating with a mitochondrial uncoupler like CCCP.[8][9] Isolate mitochondria from these cells.
- Ubiquitination Reaction: Incubate the isolated mitochondria with recombinant parkin (wildtype or mutant), E1, UbcH7, ubiquitin, ATP, and either BIO-2007817 or vehicle.
- Analysis: Lyse the mitochondria and analyze the ubiquitination of mitochondrial outer membrane proteins, such as Mfn2, by Western blotting with an anti-Mfn2 antibody.[8][9]





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Workflow for the in organello ubiquitination assay.



#### **Mito-Keima Mitophagy Assay**

This fluorescence-based assay is used to quantify mitophagy in living cells. It utilizes a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mito-Keima).

#### Methodology:

- Cell Line Generation: Establish a stable cell line (e.g., U2OS) expressing both mito-Keima and the parkin variant of interest (e.g., wild-type, R42P mutant).[9]
- Compound Treatment and Mitophagy Induction: Pre-treat the cells with BIO-2007817 or vehicle, followed by treatment with a mitochondrial damaging agent like CCCP to induce mitophagy.[9]
- Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The Keima protein fluoresces differently in the neutral pH of mitochondria versus the acidic environment of the lysosome. The ratio of fluorescence at the two different excitation wavelengths is used to quantify the percentage of mitochondria that have been delivered to lysosomes.

#### **Conclusion and Future Directions**

BIO-2007817 represents a novel therapeutic strategy for early-onset Parkinson's disease by acting as a molecular glue to enhance the activity of parkin, a key protein in mitochondrial quality control. Preclinical studies have demonstrated its ability to rescue the function of certain EOPD-associated parkin mutants. The experimental protocols detailed in this guide provide a framework for further investigation into the efficacy and mechanism of BIO-2007817 and other parkin activators. While these findings are promising, further research, including in vivo studies and clinical trials, is necessary to establish the therapeutic potential of BIO-2007817 for patients with early-onset Parkinson's disease.[3]

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